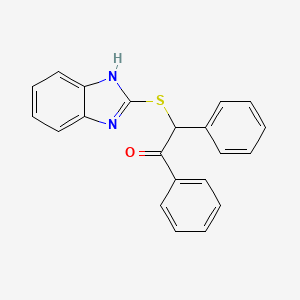![molecular formula C12H15N3O3S B2671095 ({[2-(furan-2-yl)pyridin-3-yl]methyl}sulfamoyl)dimethylamine CAS No. 2034541-96-1](/img/structure/B2671095.png)
({[2-(furan-2-yl)pyridin-3-yl]methyl}sulfamoyl)dimethylamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
({[2-(furan-2-yl)pyridin-3-yl]methyl}sulfamoyl)dimethylamine is a complex organic compound that features a furan ring, a pyridine ring, and a sulfamoyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ({[2-(furan-2-yl)pyridin-3-yl]methyl}sulfamoyl)dimethylamine typically involves multi-step organic reactions. One common approach is to start with the furan and pyridine precursors, which are then subjected to a series of reactions to introduce the sulfamoyl and dimethylamine groups. Key steps may include:
Formation of the furan ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the pyridine ring: This step often involves the use of pyridine derivatives and coupling reactions.
Attachment of the sulfamoyl group: This can be done using sulfonation reactions with reagents like chlorosulfonic acid.
Addition of the dimethylamine group: This step typically involves nucleophilic substitution reactions using dimethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the development of efficient purification methods to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
({[2-(furan-2-yl)pyridin-3-yl]methyl}sulfamoyl)dimethylamine can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones under the influence of oxidizing agents like hydrogen peroxide.
Reduction: The pyridine ring can be reduced to piperidine derivatives using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products
Oxidation: Furanones.
Reduction: Piperidine derivatives.
Substitution: Various substituted sulfamoyl derivatives.
Scientific Research Applications
({[2-(furan-2-yl)pyridin-3-yl]methyl}sulfamoyl)dimethylamine has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the development of new compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.
Mechanism of Action
The mechanism of action of
Properties
IUPAC Name |
3-[(dimethylsulfamoylamino)methyl]-2-(furan-2-yl)pyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3O3S/c1-15(2)19(16,17)14-9-10-5-3-7-13-12(10)11-6-4-8-18-11/h3-8,14H,9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZVMEQHWPWTRMT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)NCC1=C(N=CC=C1)C2=CC=CO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![Tert-butyl N-[3-(methylsulfamoyl)cyclobutyl]carbamate](/img/structure/B2671012.png)
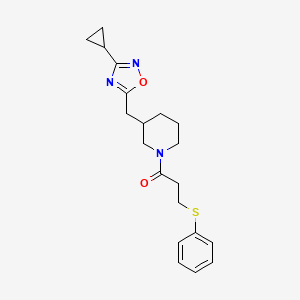
![5-[(4-Allyl-2-methoxyphenoxy)methyl]-2-furoic acid](/img/structure/B2671015.png)
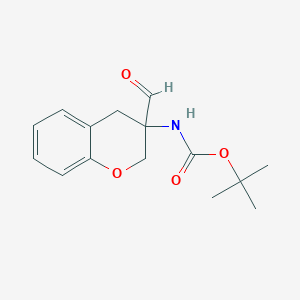
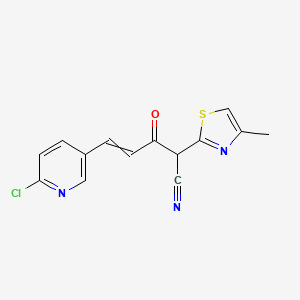
![6-Oxaspiro[3.5]nonan-9-ylmethanamine](/img/structure/B2671019.png)
![2-[(1-ethyl-1H-indol-3-yl)sulfanyl]-N-(naphthalen-1-yl)acetamide](/img/structure/B2671022.png)
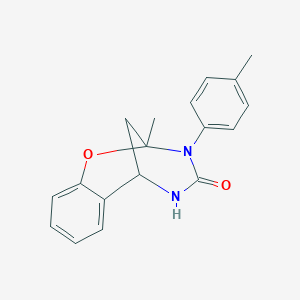
![ethyl 3-(4-methylphenyl)-4-oxo-5-propanamido-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2671026.png)
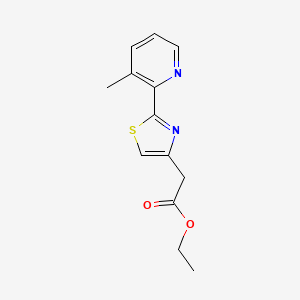
![5-[3-(1H-imidazol-1-yl)-8-azabicyclo[3.2.1]octane-8-carbonyl]-1H-indole](/img/structure/B2671028.png)
![4-[(4-bromophenyl)sulfanyl]-5-methoxy-N,N-dimethyl-2-pyrimidinamine](/img/structure/B2671031.png)
![N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)-N-[2-(dimethylamino)ethyl]-4-[methyl(phenyl)sulfamoyl]benzamide;hydrochloride](/img/structure/B2671032.png)
